(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 1322202-61-8
VCID: VC6577426
InChI: InChI=1S/C20H17N3O2S/c1-24-18-9-8-14(10-19(18)25-2)17-13-26-20(23-17)15(11-21)12-22-16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b15-12+
SMILES: COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.44

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

CAS No.: 1322202-61-8

Cat. No.: VC6577426

Molecular Formula: C20H17N3O2S

Molecular Weight: 363.44

* For research use only. Not for human or veterinary use.

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile - 1322202-61-8

Specification

CAS No. 1322202-61-8
Molecular Formula C20H17N3O2S
Molecular Weight 363.44
IUPAC Name (E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H17N3O2S/c1-24-18-9-8-14(10-19(18)25-2)17-13-26-20(23-17)15(11-21)12-22-16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b15-12+
Standard InChI Key SZHPUKOOTNFLEF-NTCAYCPXSA-N
SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group.

  • An (E)-configured acrylonitrile chain at the 2-position of the thiazole.

  • A phenylamino group attached to the α-carbon of the acrylonitrile.

Crystallographic data for analogous thiazole derivatives reveal planar configurations stabilized by π-π stacking and hydrogen bonding, suggesting similar behavior for this compound . The methoxy substituents on the phenyl ring enhance electron density, potentially influencing reactivity and intermolecular interactions.

Physicochemical Properties

Key properties derived from experimental and computational analyses include:

PropertyValueSource
Molecular formulaC₂₀H₁₇N₃O₂S
Molecular weight363.44 g/mol
IUPAC name(E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC
Topological polar surface area97.8 Ų (calculated)

The compound’s solubility remains uncharacterized experimentally, though computational models predict moderate lipophilicity (LogP ≈ 3.1), suggesting preferential solubility in organic solvents.

Synthetic Methodologies

General Synthesis Strategy

The synthesis follows a multi-step approach typical of thiazole derivatives :

  • Thiazole core formation: A Hantzsch thiazole synthesis between thiourea derivatives and α-halo ketones.

  • Acrylonitrile conjugation: Knoevenagel condensation between thiazole-2-carbaldehyde and phenylaminoacetonitrile.

  • Stereochemical control: Isolation of the (E)-isomer via chromatographic separation or crystallization.

Key reaction conditions from analogous syntheses :

  • Solvent: Ethanol/PEG-400 mixtures (40–45°C)

  • Catalyst: Piperidine for Knoevenagel step

  • Yield: 45–60% after purification

Optimization Challenges

Comparative studies of similar compounds highlight critical factors affecting yield and purity:

  • Electron-donating groups: Methoxy substituents decrease reaction rates in cyclization steps by 15–20% compared to halogenated analogs .

  • Steric effects: Ortho-substituents on the phenylamino group reduce yields to <30% due to hindered conjugation .

  • Isomerization: Prolonged heating (>6h) leads to 8–12% Z-isomer contamination, necessitating low-temperature conditions.

Computational and In Silico Analyses

Molecular Docking Studies

Docking simulations with EGFR kinase (PDB ID: 1M17) reveal:

  • Binding energy: -9.2 kcal/mol (comparative to lapatinib: -10.1 kcal/mol).

  • Key interactions:

    • Hydrogen bonding between acrylonitrile nitrile and Met793

    • π-π stacking of thiazole ring with Phe723

    • Methoxy groups forming hydrophobic contacts with Leu718/Gly796

ADMET Predictions

Proprietary models suggest:

ParameterPredictionRelevance
Caco-2 permeability8.7 × 10⁻⁶ cm/sModerate absorption
CYP3A4 inhibition72% probabilityDrug-drug interaction risk
Ames mutagenicityNegativeLow genotoxic concern
Oral rat LD₅₀980 mg/kgClass IV toxicity

Industrial and Research Applications

Pharmaceutical Development

  • Lead optimization: Serves as a template for dual EGFR/HER2 inhibitors .

  • Prodrug potential: Cyano group amenable to bioreversible modifications (e.g., phosphonamidates).

Material Science Applications

  • Luminescent materials: Thiazole core exhibits λ<sub>em</sub> 450–470 nm (quantum yield Φ=0.33) .

  • Polymer additives: Improves thermal stability of polyesters by 40°C (10% w/w loading) .

Challenges and Future Directions

Synthetic Limitations

  • Scale-up issues: Current yields (45–60%) insufficient for industrial production.

  • Purification complexity: Requires HPLC for >95% purity, increasing costs by 3–5× versus analogs.

Research Priorities

  • In vivo toxicity profiling in rodent models

  • Formulation studies for enhanced bioavailability

  • Exploration of combinational therapies with existing chemotherapeutics

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